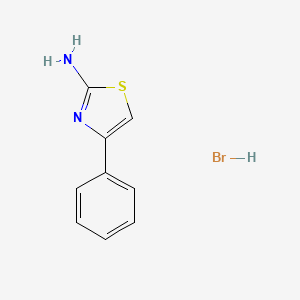![molecular formula C12H17Cl2N3 B12050641 [3-(3,5-Dimethyl-1H-pyrazol-1-YL)benzyl]amine dihydrochloride](/img/structure/B12050641.png)
[3-(3,5-Dimethyl-1H-pyrazol-1-YL)benzyl]amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(3,5-Dimethyl-1H-pyrazol-1-YL)benzyl]amine dihydrochloride is a chemical compound with the empirical formula C12H17Cl2N3 and a molecular weight of 274.19 g/mol . Pyrazoles and their derivatives are widely studied due to their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals .
Méthodes De Préparation
The synthesis of [3-(3,5-Dimethyl-1H-pyrazol-1-YL)benzyl]amine dihydrochloride typically involves the reaction of 3,5-dimethylpyrazole with benzylamine under specific conditions. One common method includes treating a solution of 3,5-dimethylpyrazole with benzylamine in the presence of hydrochloric acid to form the dihydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
[3-(3,5-Dimethyl-1H-pyrazol-1-YL)benzyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
[3-(3,5-Dimethyl-1H-pyrazol-1-YL)benzyl]amine dihydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of [3-(3,5-Dimethyl-1H-pyrazol-1-YL)benzyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
[3-(3,5-Dimethyl-1H-pyrazol-1-YL)benzyl]amine dihydrochloride can be compared with other similar compounds, such as:
3,5-Dimethylpyrazole: A precursor in the synthesis of the target compound, known for its use as a blocking agent for isocyanates.
Bis(pyrazolyl)methanes: Compounds with similar pyrazole ring structures, used in various biological and industrial applications.
Pyrazolo[3,4-d]pyrimidines: Hybrid compounds with promising biological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H17Cl2N3 |
|---|---|
Poids moléculaire |
274.19 g/mol |
Nom IUPAC |
[3-(3,5-dimethylpyrazol-1-yl)phenyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C12H15N3.2ClH/c1-9-6-10(2)15(14-9)12-5-3-4-11(7-12)8-13;;/h3-7H,8,13H2,1-2H3;2*1H |
Clé InChI |
CAGODXQCFDAFFH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C2=CC=CC(=C2)CN)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12050594.png)


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12050610.png)
![[4-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12050612.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12050618.png)




